Calcium Bromo Lactobionate

Description

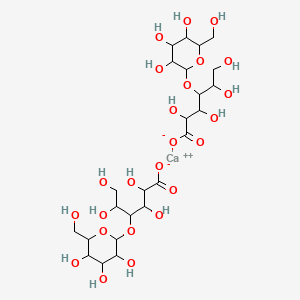

Calcium Bromo Lactobionate (CBL) is a synthetic double salt composed of calcium lactobionate and calcium bromide, with the molecular formula C₂₄H₄₂Br₂Ca₂O₂₄ (anhydrous) or Ca(C₁₂H₂₁O₁₂)₂·CaBr₂·6H₂O (hexahydrate, MW: 1062.6 g/mol) . It is synthesized via electrolytic oxidation of lactose in the presence of calcium carbonate and calcium bromide, followed by crystallization from aqueous solutions . CBL is non-hygroscopic, a critical advantage over pure calcium bromide, which readily absorbs moisture and degrades .

Therapeutically, CBL has been used as a sedative and anxiolytic agent, leveraging the bromide ion’s central nervous system depressant effects. However, its use is cautioned due to risks of bromide accumulation and toxicity . Industrially, it is manufactured under certifications such as FDA-cGMP, ISO-9001, and REACH, highlighting its compliance with pharmaceutical and chemical safety standards .

Properties

Molecular Formula |

C24H42CaO24 |

|---|---|

Molecular Weight |

754.7 g/mol |

IUPAC Name |

calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

InChI |

InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2 |

InChI Key |

RHEMCSSAABKPLI-UHFFFAOYSA-L |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium Bromo Lactobionate can be synthesized by oxidizing lactose with bromine water in the presence of calcium carbonate, followed by crystallization of the resulting solution . Another method involves the fermentation of Pseudomonas taetrolens to produce lactobionic acid, which is then treated with calcium bromide to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the chemical oxidation of lactose using bromine water and calcium carbonate. The resulting solution is then subjected to crystallization to obtain the compound . This method is preferred due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Recrystallization and Purification

The double salt is recrystallized to enhance purity:

-

Key Data: The hexahydrate form (Ca(C₁₂H₂₁O₁₂)₂·CaBr₂·6H₂O) is non-hygroscopic and stable under ambient conditions .

Hydrolysis and Mutarotation

In aqueous solutions, calcium bromo lactobionate undergoes hydrolysis and mutarotation:

Equation:

Reactivity with Halides

This compound reacts with other halides to form analogous double salts:

| Reaction | Conditions | Product |

|---|---|---|

| Ca(C₁₂H₂₁O₁₂)₂·CaBr₂ + CaCl₂ | Hot aqueous solution | Ca(C₁₂H₂₁O₁₂)₂·CaCl₂ |

Note: The chloride double salt is less stable and hygroscopic compared to the bromide form .

Thermal Decomposition

Upon heating, this compound decomposes:

Equation:

Scientific Research Applications

Calcium Bromo Lactobionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Calcium Bromo Lactobionate involves its interaction with cell membranes and proteins. It has been shown to disrupt the integrity of bacterial cell walls, leading to cell death . The compound also interacts with various molecular targets and pathways, contributing to its antibacterial and sedative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Calcium Bromo Lactobionate and Related Compounds

Calcium Lactobionate

Calcium Lactobionate lacks bromide ions and is primarily used in food and agriculture. It acts as a firming agent in dry pudding mixes and enhances soil water retention and microbial activity . However, it lacks the sedative properties of CBL .

Calcium Bromide

Calcium Bromide (CaBr₂) is a simpler salt with industrial applications, including oil drilling and desiccants. Its hygroscopic nature limits pharmaceutical utility, whereas CBL’s lactobionate component stabilizes the compound for medicinal use . CaBr₂’s acute toxicity (oral LD₅₀: 4100 mg/kg) and corrosivity further differentiate it from the milder but cumulative risks of CBL .

Other Lactobionate Salts

Potassium and ammonium lactobionates are used in agriculture to improve soil carbon content and microbial biomass. These lack calcium’s firming properties and bromide’s therapeutic effects, highlighting CBL’s unique dual functionality .

Calcium Glubionate

Unlike CBL, it lacks bromide and focuses on mineral deficiency rather than sedation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.